1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone
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Overview
Description
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physical and chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex fluorinated aromatic compounds.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, often through hydrogen bonding and van der Waals interactions . These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethanone group in this compound makes it unique and suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H5F4NO |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 |
InChI Key |
RUMDCASYYNAQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
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